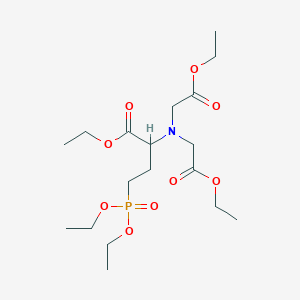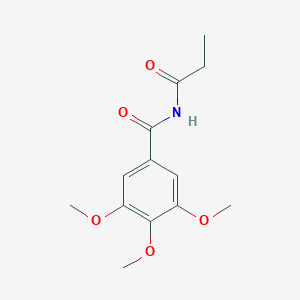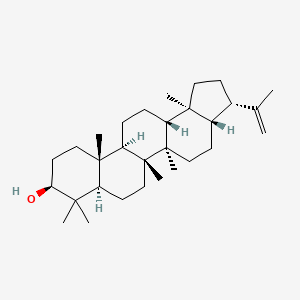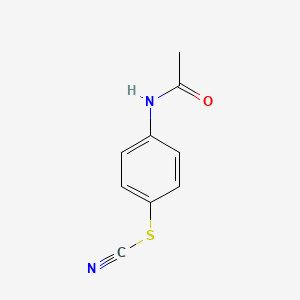
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is a chemical compound with the molecular formula C18H34NO9P and a molecular weight of 439.44 g/mol . This compound is known for its unique structure, which includes both phosphonate and amino functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate typically involves the reaction of ethyl 2-bromo-4-phosphonobutanoate with N,N-bis(ethoxycarbonylmethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino and phosphonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Scientific Research Applications
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
- Triethyl 2-(ethoxycarbonylmethyl)amino-4-phosphonobutanoate
Uniqueness
Triethyl 2-N,N-bis(ethoxycarbonylmethyl)amino-4-phosphonobutanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C18H34NO9P |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]-4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C18H34NO9P/c1-6-24-16(20)13-19(14-17(21)25-7-2)15(18(22)26-8-3)11-12-29(23,27-9-4)28-10-5/h15H,6-14H2,1-5H3 |
InChI Key |
ZNLGQRHNEMLGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C(CCP(=O)(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)








![3-[3-(Dimethylamino)propyl]-1H-indol-5-OL](/img/structure/B14753426.png)


